![molecular formula C16H24ClN5 B560245 6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride CAS No. 157013-85-9](/img/structure/B560245.png)
6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride
Overview
Description
6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride is a chemical compound with the molecular formula C16H24ClN5 . It has a molecular weight of 321.853. The compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The compound has a complex structure with two pyrrolidine rings attached to a pyrrolo[2,3-d]pyrimidine core . The InChI string representation of the compound is InChI=1S/C16H23N5/c1-12-11-13-14 (19 (12)2)17-16 (21-9-5-6-10-21)18-15 (13)20-7-3-4-8-20/h11H,3-10H2,1-2H3
. The Canonical SMILES representation is CC1=CC2=C (N1C)N=C (N=C2N3CCCC3)N4CCCC4
.
Chemical Reactions Analysis
The biotransformation of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine has been studied in rats both in vitro and in vivo . Major metabolites observed by HPLC analysis of rat plasma, liver cytosol, and microsomal incubations were characterized by UV, LC/MS, and comparison with synthetic standards . The structures of the metabolites were shown to be the C-6 hydroxymethyl, C-6 formyl, and C-6 carboxyl analogs of the compound .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.39 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 2 rotatable bonds . The exact mass of the compound is 285.19534575 g/mol .
Scientific Research Applications
Tautomeric Forms and Molecular Recognition
- Cation Tautomerism : Pyrimidines, including derivatives like 6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine, exhibit different tautomeric forms which are crucial in molecular recognition processes involving hydrogen bonding, relevant in biology and medicine. This phenomenon was observed in crystallization studies of pyrimidines, indicating the importance of molecular structure in drug action and DNA base interaction (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Thermal Stability
- Thermal Analysis : Derivatives of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine have been studied for their thermal stability. Such compounds, obtained through specific reactions, are analyzed for thermal decomposition patterns, which is vital for understanding their stability in different environmental conditions (Salih & Al-Sammerrai, 1986).
Interaction with Other Compounds
- Molecular Interactions : Research on uracil derivatives interacting with heteroaromatics, including pyrimidines, highlights the formation of various complex structures. These interactions, involving hydrogen bonding and π-interactions, are significant in studying drug interactions and nucleic acid base pairing (Schmidt, Kindermann, Vainiotalo, & Nieger, 1999).
Synthesis and Applications
- Synthesis Techniques : The synthesis of pyrido[2,3-d]pyrimidines, including compounds like 6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine, involves methods that have broad applicability in creating various pharmaceutical compounds. These techniques are crucial in developing potent inhibitors for medical applications (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Molecular Modeling and Drug Design
- Molecular Dynamics and Drug Potential : Studies involving molecular modeling and chemical shift assignments of pyrimidine derivatives have suggested their potential as leads in developing new anticancer drugs. This includes analyzing their electronic properties and DNA intercalation abilities (Santana et al., 2020).
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, increased α-amylase activity in the blood can contribute to the rapid breakdown of complex carbohydrates into glucose .
Mode of Action
The compound interacts with the α-amylase enzyme, inhibiting its activity . This interaction results in a slower digestion and absorption of carbohydrates, leading to a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
The inhibition of α-amylase activity affects the carbohydrate metabolism pathway . By reducing the activity of this enzyme, the breakdown of complex carbohydrates into glucose is slowed down, which in turn, causes a slower rise in blood glucose levels following a meal .
Pharmacokinetics
The compound’s ability to inhibit α-amylase suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in α-amylase activity, leading to a slower digestion and absorption of carbohydrates . This results in a more regulated and progressive release of glucose into the circulation, which can help manage blood glucose levels in diabetic patients .
properties
IUPAC Name |
6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5.ClH/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;/h11H,3-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBXPNQWKUSKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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